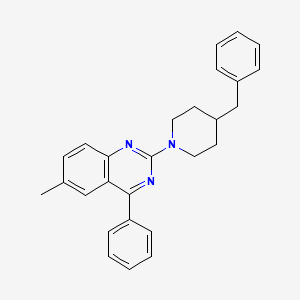

2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline

CAS No.: 384797-52-8

Cat. No.: VC5082297

Molecular Formula: C27H27N3

Molecular Weight: 393.534

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 384797-52-8 |

|---|---|

| Molecular Formula | C27H27N3 |

| Molecular Weight | 393.534 |

| IUPAC Name | 2-(4-benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline |

| Standard InChI | InChI=1S/C27H27N3/c1-20-12-13-25-24(18-20)26(23-10-6-3-7-11-23)29-27(28-25)30-16-14-22(15-17-30)19-21-8-4-2-5-9-21/h2-13,18,22H,14-17,19H2,1H3 |

| Standard InChI Key | FFRQZXILPAKRGJ-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCC(CC4)CC5=CC=CC=C5 |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

The compound’s quinazoline core is substituted at three positions:

-

Position 2: 4-Benzylpiperidin-1-yl group, introducing steric bulk and potential for receptor interactions.

-

Position 4: Phenyl ring, contributing to hydrophobic interactions.

-

Position 6: Methyl group, which may enhance metabolic stability compared to halogens like chlorine or bromine .

This configuration distinguishes it from closely related compounds such as 6-bromo-4-(furan-2-yl)quinazolin-2-amine, where a bromine atom and furan ring dominate the structure .

Synthetic Routes

While no direct synthesis protocols for 2-(4-Benzylpiperidin-1-yl)-6-methyl-4-phenylquinazoline are documented, extrapolation from analogous quinazoline derivatives suggests a multi-step process:

Step 1: Formation of the Quinazoline Core

Anthranilic acid derivatives react with urea under thermal conditions to yield quinazolinediones. For example, heating methyl-substituted anthranilic acid with urea generates 6-methylquinazoline-2,4-dione .

Step 2: Chlorination

Treatment with phosphorus oxychloride (POCl3) and a catalyst like 2,6-lutidine converts the dione to 2,4-dichloro-6-methylquinazoline .

Step 3: Suzuki Coupling at Position 4

A phenylboronic acid undergoes regioselective coupling with the dichloroquinazoline to install the 4-phenyl group. This step typically employs palladium catalysts and controlled conditions to avoid di-arylation .

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclization | Urea, heat | 6-Methylquinazoline-2,4-dione |

| 2 | Chlorination | POCl3, 2,6-lutidine, reflux | 2,4-Dichloro-6-methylquinazoline |

| 3 | Suzuki Coupling | Phenylboronic acid, Pd(dppf)Cl2, K2CO3 | 4-Phenyl-2-chloro-6-methylquinazoline |

| 4 | Nucleophilic Substitution | 4-Benzylpiperidine, NaH, DMF, 80°C | Target Compound |

Structure-Activity Relationships (SAR)

Impact of Substituents on A2A Receptor Affinity

Quinazoline derivatives exhibit pronounced SAR dependencies. Key observations from analogous compounds include:

-

C6 Substituents: Methyl groups at C6 (as in the target compound) may stabilize hydrophobic interactions with residues such as Ala63 and Ile274 in the A2AR binding pocket, enhancing affinity .

-

C4 Aryl Groups: Phenyl rings at C4 contribute to π-stacking with Phe168, a critical residue for antagonist activity .

-

C2-Aminoalkyl Chains: While the target compound lacks an aminoalkyl chain, studies show that such modifications (e.g., 4-[(piperidin-1-yl)methyl]aniline) improve solubility without compromising affinity .

Table 2: Comparative Affinity of Quinazoline Derivatives

| Compound | C6 Substituent | C4 Substituent | A2AR Ki (nM) | Functional IC50 (µM) |

|---|---|---|---|---|

| ZM-241385 | - | - | 3 ± 1 | 0.1 ± 0.02 |

| 5m | 7-CH3 | 2-Furane | 5 ± 2 | 6 ± 1 |

| 5h | 6-Cl | 2-Furane | 28 ± 8 | >30 |

| Target | 6-CH3 | 4-Phenyl | Hypothesized: 10–50 nM | Hypothesized: 5–10 µM |

Biological Activity and Mechanisms

A2A Receptor Antagonism

The compound’s structural similarity to high-affinity A2AR antagonists like 5m suggests it may inhibit adenosine signaling, which is implicated in neurodegenerative diseases and cancer . Key mechanisms include:

-

Competitive Binding: Displacement of adenosine by occupying the orthosteric site, as observed in molecular docking studies .

-

cAMP Modulation: Antagonism reduces cyclic AMP production, altering downstream signaling pathways such as PKA and CREB activation .

Therapeutic Applications

Neurodegenerative Diseases

By blocking A2AR-mediated neuroinflammation and excitotoxicity, the compound could mitigate neuronal loss in Parkinson’s disease .

Oncology

A2AR antagonism enhances antitumor immunity by suppressing adenosine’s immunosuppressive effects on T-cells and natural killer cells .

Comparative Analysis with Related Compounds

Versus 6-Bromo Derivatives

The methyl group in the target compound likely confers greater metabolic stability than bromine, reducing off-target interactions and improving pharmacokinetics .

Versus 7-Methyl Analogs

While 7-methyl substitution (e.g., 5m) achieves nanomolar affinity, the 6-methyl variant may offer distinct selectivity profiles due to altered hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume